L-3-Cyanoalanine, also known as L-beta-cyanoalanine, belongs to the class of organic compounds known as l-alpha-amino acids. These are alpha amino acids which have the L-configuration of the alpha-carbon atom. L-3-Cyanoalanine is soluble (in water) and an extremely strong acidic compound (based on its pKa). L-3-Cyanoalanine can be converted into gamma-glutamyl-beta-cyanoalanine. Outside of the human body, L-3-cyanoalanine can be found in a number of food items such as garden cress, turnip, cherimoya, and towel gourd. This makes L-3-cyanoalanine a potential biomarker for the consumption of these food products.
3-cyano-L-alanine is a cyanoamino acid that is the 3-cyano-derivative of L-alanine. It has a role as an Escherichia coli metabolite, a human metabolite and a mouse metabolite. It is a cyanoamino acid and a non-proteinogenic L-alpha-amino acid. It is a conjugate acid of a 3-cyano-L-alaninate. It is a tautomer of a 3-cyano-L-alanine zwitterion.
beta-Cyano-L-alanine
CAS No.: 6232-19-5
Cat. No.: VC21542753
Molecular Formula: C4H6N2O2
Molecular Weight: 114,1 g/mole
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6232-19-5 |
|---|---|
| Molecular Formula | C4H6N2O2 |
| Molecular Weight | 114,1 g/mole |
| IUPAC Name | (2S)-2-amino-3-cyanopropanoic acid |
| Standard InChI | InChI=1S/C4H6N2O2/c5-2-1-3(6)4(7)8/h3H,1,6H2,(H,7,8)/t3-/m0/s1 |
| Standard InChI Key | BXRLWGXPSRYJDZ-VKHMYHEASA-N |
| Isomeric SMILES | C(C#N)[C@@H](C(=O)O)N |
| SMILES | C(C#N)C(C(=O)O)N |
| Canonical SMILES | C(C#N)C(C(=O)O)N |
Introduction
Chemical Structure and Properties
Beta-Cyano-L-alanine (C₄H₆N₂O₂) is a cyanoamino acid with a molecular weight of 114.10 g/mol . It is characterized by the presence of a cyano group (-CN) attached to the beta carbon of the alanine backbone, making it one of the rare naturally occurring nitrile-containing amino acids. BCA exists as a white, water-soluble solid and is also known as 3-cyano-L-alanine or (2S)-2-amino-3-cyanopropanoic acid .
The chemical structure of BCA features an asymmetric alpha carbon with the S-configuration, consistent with its L-designation. This configuration has been confirmed through advanced analytical methods including the Marfey method with 1-fluoro-2,4-dinitrophenyl-5-l-leucineamide (l-FDLA) and -d-leucineamide (d-FDLA) derivatization .
Occurrence and Distribution
Beta-Cyano-L-alanine has been detected in a broad spectrum of species among bacteria, plants, and insects . In plants, it is notably found in the seeds of common vetch (Vicia sativa) along with its γ-glutamyl derivative . Other plant species containing significant amounts of BCA include blue lupine (Lupinus angustifolius) and Arabidopsis thaliana .
In insects, BCA activity is primarily located in mitochondria, which are the main targets for cyanide toxicity, suggesting its critical role in cyanide detoxification . Marine bacteria have also been shown to produce BCA on cyanide-free medium, indicating alternative synthetic pathways in these organisms .
The following table shows the distribution of BCA in various Vicia sativa seed samples:
| Sample Number | GCA Content (g/kg) | BCA Content (g/kg) |
|---|---|---|
| 1 | 0.887 ± 0.008 | 0.003 ± 0.000 |
| 2 | 1.071 ± 0.021 | 0.005 ± 0.000 |
| 3 | 0.572 ± 0.015 | 0.006 ± 0.000 |
| 4 | 1.029 ± 0.031 | 0.017 ± 0.001 |
| 5 | 1.134 ± 0.020 | 0.022 ± 0.001 |
| 6 | 0.946 ± 0.027 | 0.007 ± 0.001 |
| 7 | 1.252 ± 0.018 | 0.009 ± 0.000 |
| 8 | 1.010 ± 0.075 | 0.003 ± 0.000 |
Note: GCA refers to γ-glutamyl-β-cyano-L-alanine, a derivative of BCA .
Enzymatic Synthesis and Metabolism
Beta-Cyanoalanine Synthase
Beta-Cyano-L-alanine is primarily synthesized by the enzyme β-cyanoalanine synthase (CAS; EC 4.4.1.9), which catalyzes the formation of BCA from cysteine and cyanide according to the following reaction:
HSCH₂CH(NH₂)CO₂H (cysteine) + HCN → NCCH₂CH(NH₂)CO₂H (beta-cyano-L-alanine) + H₂S
This enzymatic reaction serves a dual purpose in plants: it detoxifies cyanide and recycles the reduced nitrogen into the amino acid pool. CAS has been purified from various plant sources, most notably from blue lupine seedlings. The purified enzyme has a molecular weight of approximately 52,000 and contains one mole of pyridoxal phosphate per mole of protein, with an isoelectric point at pH 4.7 . Its absorption spectrum features two maxima at 280 and 410 nm .
Analytical Methods for Detection and Quantification
Several analytical methods have been developed for the detection and quantification of BCA in plant tissues and other biological samples. One notable method involves the derivatization of BCA by reaction with diethyl ethoxymethylenemalonate (DEEMM) followed by reverse-phase high-performance liquid chromatography (HPLC) .
This method offers several advantages:
-
High sensitivity with a limit of detection (LOD) of 0.15 μM and a limit of quantification (LOQ) of 0.50 μM
-
Excellent linearity (r² > 0.999) across a concentration range of 0.50-200 μM
-
High intra-day (RSD = 0.28-0.31%) and inter-day (RSD = 2.76-3.08%) repeatability
-
Remarkable accuracy with approximately 99% recovery in spiked samples
-
Stability of the derivatized samples, allowing for storage at room temperature for several days before analysis
The method parameters for DEEMM derivatization and HPLC analysis are summarized in the following table:
| Parameter | Value |
|---|---|
| Compound | BCA |
| Intraday Repeatability (%) | 0.31 |
| Interday Repeatability (%) | 3.08 |
| Regression Equation | y = 33.25x + 0.0971 |
| r² | 0.9997 |
| Linear Range (μM) | 0.50-200 |
| LOQ (μM) | 0.50 |
| LOD (μM) | 0.15 |
This analytical method has been successfully applied to determine BCA and its derivative γ-glutamyl-β-cyano-L-alanine (GCA) in various Vicia sativa seed samples, providing a reliable tool for studying the metabolism of these compounds in plants .
Biological Functions
Role in Plant Cyanide Metabolism
One of the primary biological functions of BCA is its involvement in cyanide metabolism in plants. During ethylene synthesis, the oxidation of 1-aminocyclopropane-1-carboxylic acid by ACC oxidase results in the production of cyanide as a byproduct . Despite this continuous production of cyanide, plants can prevent its accumulation through the action of CAS, which incorporates cyanide into BCA .
This cyanide detoxification mechanism is particularly important in tissues with high rates of ethylene production, as it prevents the accumulation of toxic levels of cyanide. Studies with Arabidopsis T-DNA insertion mutants have confirmed the crucial role of the Bsas3;1 gene, which encodes the CAS enzyme, in this process .
Involvement in Nitrogen Recycling
Beyond cyanide detoxification, the formation of BCA also serves as a mechanism for recycling the reduced nitrogen from cyanide into the amino acid pool. In plants, BCA can be further metabolized to asparagine and aspartic acid, effectively incorporating the nitrogen from cyanide into primary metabolism .
Metabolomic analyses of Arabidopsis knockout mutants have shown that disruption of the Bsas3;1 gene leads to decreased levels of γ-glutamyl-β-cyano-alanine, confirming the role of this gene in BCA metabolism in vivo . Interestingly, no remarkable changes in the levels of BCA itself were observed in the bsas3;1 mutant despite significant changes in CAS activity, suggesting the existence of complex regulatory mechanisms controlling BCA homeostasis .
Physiological and Toxicological Effects
Neurotoxicity Mechanisms
Beta-Cyano-L-alanine has been identified as a neurotoxic compound, particularly in animals that consume plants containing this compound. The neurotoxic effects of BCA include hyperexcitability, convulsions, and rigidity in chicks and rats after oral or intraperitoneal administration .
The mechanism of BCA neurotoxicity has been investigated using organotypic tissue culture systems. BCA at concentrations of 2.0-10.0 mM induces concentration-dependent changes in explants, including neuronal vacuolation, chromatin clumping, and dense shrunken cells—a pathological response generally associated with excitotoxicity .
Importantly, the neurotoxic effects of BCA can be attenuated by MK-801, a blocker of the N-methyl-D-aspartate (NMDA) class of glutamate receptors. In contrast, non-NMDA antagonists like 6-cyano-7-nitroquinoxaline-2,3-dione provide no significant protection. These findings suggest that the neurotoxicity of BCA is mediated directly or indirectly through NMDA receptors .
Effects on Hydrogen Sulfide Metabolism
Another significant physiological effect of BCA is its inhibition of cystathionine γ-lyase (CSE), an enzyme involved in hydrogen sulfide (H₂S) synthesis. H₂S is a naturally occurring gasotransmitter with vasodilator and inflammatory modulating activity .
BCA blocks H₂S synthesis in rat liver preparations with an IC₅₀ value of 6.5 μM and can increase blood pressure in anesthetized rats with hemorrhagic shock by inhibiting endogenous H₂S synthesis. Additionally, at a dose of 50 mg/kg, BCA has been shown to block both L-cysteine- and LPS-induced hyperalgesia in rats, further highlighting its potential pharmacological applications .
Synthesis Methods and Applications
Industrial Applications and Research Uses
BCA finds applications primarily in biochemical research, where it serves as a valuable tool for studying cyanide metabolism, enzyme inhibition, and neurophysiological processes. Its ability to inhibit cystathionine γ-lyase makes it useful for investigating the physiological roles of hydrogen sulfide .
In the field of analytical chemistry, BCA serves as an important standard for the development and validation of methods for analyzing cyanoamino acids in plant tissues . Furthermore, understanding the metabolism of BCA in plants has implications for agricultural sciences, particularly in the context of legume cultivation and food safety.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume